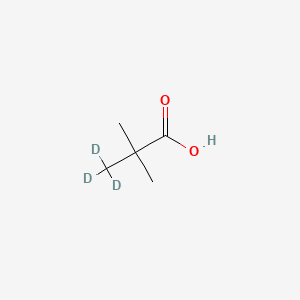Pivalic-d3 Acid
CAS No.:
Cat. No.: VC16674987
Molecular Formula: C5H10O2
Molecular Weight: 105.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 105.15 g/mol |
| IUPAC Name | 3,3,3-trideuterio-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
| Standard InChI Key | IUGYQRQAERSCNH-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C)(C)C(=O)O |
| Canonical SMILES | CC(C)(C)C(=O)O |
Introduction
Synthesis and Production
Industrial Synthesis
Pivalic-d3 acid is synthesized through modifications of the Koch reaction, which involves the hydrocarboxylation of isobutene with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride :
Deuterium incorporation is achieved by substituting water with deuterium oxide (D2O) during the reaction. This method mirrors the production of non-deuterated pivalic acid but requires stringent control over isotopic purity to prevent protium contamination .
Laboratory-Scale Routes
Alternative laboratory methods include:
-
Deuteromethylation: Treatment of 4-chloro-7-hydroxyquinazolin-6-yl pivalate with deuterated methyl iodide (CD3I), followed by sequential deprotection and functionalization reactions .
-
Grignard Reagent Carbonation: Reaction of tert-butylmagnesium chloride with deuterated carbon dioxide, yielding pivalic-d3 acid after acidic workup .
These routes typically achieve total yields of 9–12%, with purification via recrystallization or column chromatography .
Applications in Research and Industry
NMR Spectroscopy
Pivalic-d3 acid serves as an internal chemical shift standard in aqueous NMR experiments. Unlike deuterated solvents, which can interfere with proton detection, pivalic-d3 acid provides a sharp singlet at 1.08 ppm that serves as a reliable reference without overlapping signals . This application is critical in metabolomics and protein-ligand interaction studies.
Pharmaceutical Development
The compound's primary pharmaceutical application lies in the synthesis of deuterated drugs. For example:
-
d3-Poziotinib Hydrochloride: A deuterated analog of the tyrosine kinase inhibitor poziotinib, synthesized using pivalic-d3 acid as a key intermediate. Deuterium substitution extends the drug's metabolic half-life from 3.5 hours to 4.6 hours in microsomal assays, enhancing its therapeutic window .
-
Reference Standards: Pivalic-d3 acid derivatives are used as chromatographic standards for quantifying APIs like pilocarpine, ensuring compliance with USP and EP guidelines .
Polymer Chemistry
Esters of pivalic-d3 acid, such as poly(vinyl pivalate), form highly reflective lacquers used in optical coatings. The deuterium content reduces UV-induced degradation, extending material lifetimes in outdoor applications .
Recent Research Advances
A 2024 study demonstrated that deuterium substitution in pivalic acid derivatives reduces cytochrome P450-mediated metabolism by 23–31%, attributed to the kinetic isotope effect slowing hydrogen/deuterium abstraction . This finding has catalyzed interest in using pivalic-d3 acid to develop deuterated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume